molecular formula C14H10N2O2 B14668421 6-Methyl-8-nitrophenanthridine CAS No. 51381-78-3

6-Methyl-8-nitrophenanthridine

Cat. No.: B14668421
CAS No.: 51381-78-3
M. Wt: 238.24 g/mol
InChI Key: PMAMGXAJKCCOQC-UHFFFAOYSA-N
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Description

6-Methyl-8-nitrophenanthridine is a heterocyclic aromatic compound that belongs to the phenanthridine family. Phenanthridines are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The presence of a methyl group at the 6th position and a nitro group at the 8th position on the phenanthridine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-nitrophenanthridine typically involves multi-step organic reactions. One common method is the nitration of 6-methylphenanthridine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 8th position.

Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-methylphenanthridine is coupled with a nitro-substituted aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-nitrophenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-phenanthridinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro-phenanthridinone derivatives.

    Reduction: 6-Methyl-8-aminophenanthridine.

    Substitution: Halogenated phenanthridine derivatives.

Scientific Research Applications

6-Methyl-8-nitrophenanthridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-8-nitrophenanthridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also intercalate into DNA, disrupting its function and leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound without the methyl and nitro substitutions.

    6-Methylphenanthridine: Lacks the nitro group at the 8th position.

    8-Nitrophenanthridine: Lacks the methyl group at the 6th position.

Uniqueness

6-Methyl-8-nitrophenanthridine is unique due to the combined presence of both the methyl and nitro groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its potential as a pharmacologically active compound and provide unique opportunities for further functionalization in synthetic chemistry.

Properties

IUPAC Name

6-methyl-8-nitrophenanthridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-9-13-8-10(16(17)18)6-7-11(13)12-4-2-3-5-14(12)15-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAMGXAJKCCOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302919
Record name 6-methyl-8-nitrophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51381-78-3
Record name NSC155218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-8-nitrophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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